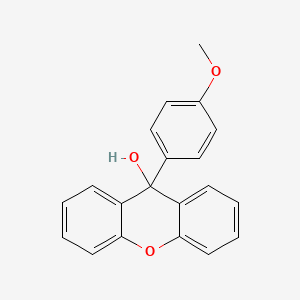

9-(4-Methoxyphenyl)xanthen-9-ol

Vue d'ensemble

Description

“9-(4-Methoxyphenyl)xanthen-9-ol” is a chemical compound with the molecular formula C20H16O3 . It is a solid at 20°C . The compound is also known by other names such as “9-(4-Methoxyphenyl) xanthen-9-ol”, “9-(p-Anisyl) xanthen-9-ol”, and "9-Hydroxy-9-(4-methoxyphenyl) xanthene" .

Synthesis Analysis

The synthesis of “9-(4-Methoxyphenyl)xanthen-9-ol” has been studied in the context of xanthenol clathrates . These are structures where the xanthenol host, in this case, “9-(4-Methoxyphenyl)xanthen-9-ol”, forms inclusion compounds with a variety of aromatic guests .

Molecular Structure Analysis

The molecular structure of “9-(4-Methoxyphenyl)xanthen-9-ol” has been elucidated in the context of inclusion compounds . The structures are isostructural with respect to the host and display consistent (Host)–OH⋯O– (Host) hydrogen bonding .

Physical And Chemical Properties Analysis

“9-(4-Methoxyphenyl)xanthen-9-ol” is a white to light yellow powder or crystal . The compound has a melting point range of 122.0 to 127.0 °C .

Applications De Recherche Scientifique

Ion-Pair Recombination in Solvolytic Media

9-p-Methoxyphenyl-9-xanthenylium ion, generated by laser photolysis of 9-(4-Methoxyphenyl)xanthen-9-ol, demonstrates a rapid biphasic first-order decay in aqueous ethanol, attributed to ion-pair recombination. This study highlights the compound's reactive nature and potential application in studying solvolytic reactions and ion-pair dynamics (Okuyama et al., 1990).

Inclusion Compounds and Crystal Structures

9-(4-Methoxyphenyl)-9H-xanthen-9-ol forms inclusion compounds with morpholine, demonstrating specific crystal structures and suggesting its use in molecular host-guest chemistry. The detailed analysis of these structures provides insights into the crystallization processes and potential applications in designing new materials (Sayed et al., 2013).

Protective Groups in Synthesis

This compound serves as a precursor for various substituted xanthen-9-ol derivatives, highlighting its role in organic synthesis, particularly in protecting group strategies for thymidine derivatives. Such applications are crucial in nucleic acid chemistry and pharmaceutical synthesis (Gaffney et al., 1991).

Xanthenol Clathrates: Structure and Thermal Stability

The study of xanthenol clathrates, including 9-(4-Methoxyphenyl)-9H-xanthen-9-ol, reveals their structural characteristics, thermal stability, and kinetics of desolvation. These findings are pertinent to the fields of crystal engineering and materials science, offering insights into the stability and reactivity of clathrate compounds (Jacobs et al., 2005).

Antibacterial Activity of Derivatives

Derivatives of 9-(4-Methoxyphenyl)xanthen-9-ol exhibit antibacterial activity, pointing towards its potential in the development of new antimicrobial agents. Such studies are crucial for identifying novel compounds that can be further developed into therapeutic agents to combat resistant bacterial strains (Retnosari et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

9-(4-methoxyphenyl)xanthen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c1-22-15-12-10-14(11-13-15)20(21)16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYACEJZTEMQQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392487 | |

| Record name | 9-(4-Methoxyphenyl)xanthen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-Methoxyphenyl)xanthen-9-ol | |

CAS RN |

94465-25-5 | |

| Record name | 9-(4-Methoxyphenyl)xanthen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

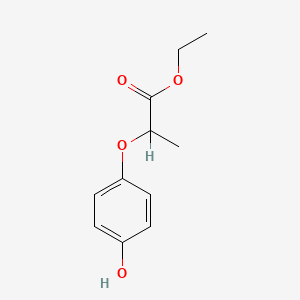

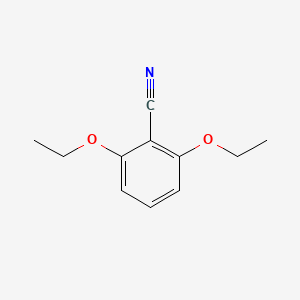

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Tris(1-methylethoxy)silyl]propyl methacrylate](/img/structure/B1587022.png)